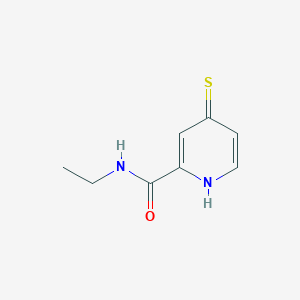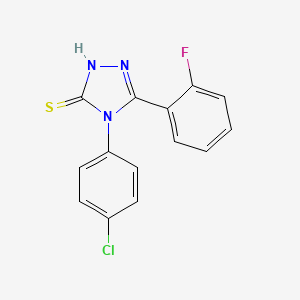
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸は、インドリジン類に属する複雑な有機化合物です。インドリジン類は、ピロール環とピリジン環が縮合した複素環式化合物です。
準備方法
合成経路と反応条件
(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸の合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、適切な前駆体を酸性または塩基性条件下で環化することです。 例えば、フィッシャーインドール合成を用いることができ、シクロヘキサノンとフェニルヒドラジン塩酸塩がメタンスルホン酸の存在下で還流条件下で反応して、目的のインドール誘導体が得られます .
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するために、最適化された合成経路が用いられる場合があります。このプロセスでは、しばしば、環化およびその後の官能基化工程を促進するために、触媒と制御された反応環境が使用されます。合成のスケーラビリティは、工業的用途において重要であり、連続フロー合成などの方法が用いられる場合があります。
化学反応の分析
反応の種類
(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化して、酸素含有官能基を導入することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを用いて、二重結合またはその他の還元可能な基を還元することができます。
置換: インドリジン環の窒素原子または炭素原子で、ハロゲン化アルキルやアシルクロリドなどの試薬を用いて、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウム触媒を用いた水素ガス。
置換: 水素化ナトリウムなどの塩基の存在下でのハロゲン化アルキルまたはアシルクロリド。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってケトンやカルボン酸が生成される可能性があり、還元によって飽和誘導体が生成される可能性があります。置換反応は、さまざまな官能基を導入することができ、化合物の汎用性を高めます。
科学的研究の応用
化学
化学において、(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、創薬や開発のための多様な化学ライブラリの作成が可能になります。
生物学
この化合物は、特に酵素相互作用や代謝経路の研究において、生物学研究に潜在的な用途があります。天然アルカロイドとの構造的類似性により、生物学的システムを調べるための貴重なツールとなっています。
医学
医薬品化学において、(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸は、その潜在的な治療効果について研究されています。特定の生物学的経路を標的にする新薬の開発のためのリード化合物として役立ちます。
産業
工業的には、この化合物は、化学的安定性と反応性から、ポリマーやコーティングなどの高度な材料の製造に使用できます。
作用機序
(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸の作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、阻害剤または活性剤として作用し、これらの標的の活性を調節し、さまざまな生化学的経路に影響を与えます。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似化合物の比較
類似化合物
4,5,6,7-テトラヒドロインドール-4-オン: これらの化合物は、類似の核構造を共有していますが、官能基と反応性において異なります.
チアゾール: 多様な生物活性を有する別の複素環式化合物クラス.
テトラゾール: 安定性で知られており、カルボン酸のアイソスターとして使用されます.
ユニークさ
(7S)-5,6,7,8-テトラヒドロインドリジン-7-アミン、酢酸は、特定の立体化学と官能基が特徴であり、これにより独特の化学的および生物学的特性が与えられます
類似化合物との比較
Similar Compounds
4,5,6,7-Tetrahydroindol-4-ones: These compounds share a similar core structure but differ in functional groups and reactivity.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Tetrazoles: Known for their stability and use as carboxylic acid isosteres.
Uniqueness
(7S)-5,6,7,8-Tetrahydroindolizin-7-amine, acetic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H16N2O2 |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
acetic acid;(7S)-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C8H12N2.C2H4O2/c9-7-3-5-10-4-1-2-8(10)6-7;1-2(3)4/h1-2,4,7H,3,5-6,9H2;1H3,(H,3,4)/t7-;/m0./s1 |
InChIキー |
JNAPEOAKDJNNRG-FJXQXJEOSA-N |
異性体SMILES |
CC(=O)O.C1CN2C=CC=C2C[C@H]1N |
正規SMILES |
CC(=O)O.C1CN2C=CC=C2CC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(3aR,6aS)-3a-methyl-hexahydro-1H-thieno[3,4-c]pyrrole, cis](/img/structure/B12315460.png)

![1-[(1R)-1-azidoethyl]-2-chloro-4-fluorobenzene](/img/structure/B12315475.png)

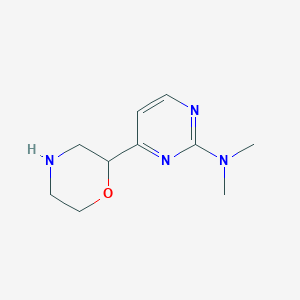
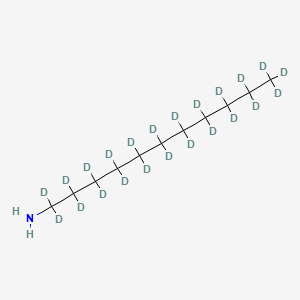
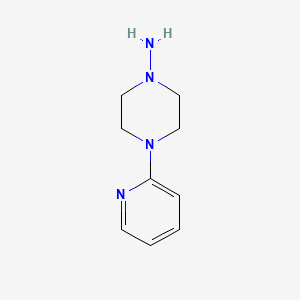
![(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315512.png)
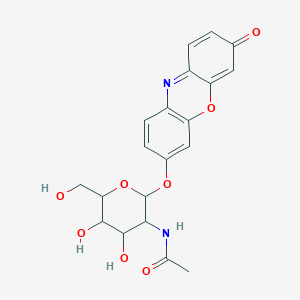
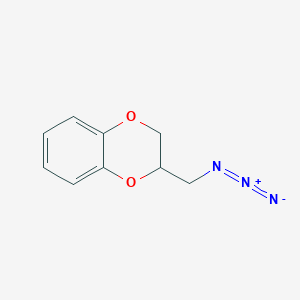
![3-[(4-oxo-4H-chromen-2-yl)formamido]propanoic acid](/img/structure/B12315552.png)
